Home > Products > Screening Compounds P95415 > Clarithromycin F
Clarithromycin F - 124412-58-4

Clarithromycin F

Catalog Number: EVT-1510665
CAS Number: 124412-58-4
Molecular Formula: C15H23NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clarithromycin is a semi-synthetic macrolide antibiotic . It is used to treat many different types of bacterial infections affecting the skin and respiratory system. Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori .

Synthesis Analysis

A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of clarithromycin antibiotic in human plasma . The method was validated according to international guidelines .

Molecular Structure Analysis

The molecular formula of Clarithromycin is C38H69NO13 . It has a molecular weight of 747.95 . The structure of Clarithromycin was demonstrated in a study .

Chemical Reactions Analysis

Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound . A study revealed the acquisition of constitutive clarithromycin resistance .

Physical And Chemical Properties Analysis

Clarithromycin is almost crystalline, white powder . It is soluble in acetone, slightly dissolved in methanol, meanwhile insoluble in water . The physical and chemical properties of Clarithromycin were analyzed in a study .

Synthesis Analysis

Clarithromycin is synthesized by methylation of erythromycin. [] A key intermediate in this process is the erythromycin 9-oxime derivative, which allows for selective methylation at the 6-O position. [] Several protective groups are used on the 9-oxime and desosamine moieties to optimize the yield and selectivity of the reaction. [] The optimized industrial process for clarithromycin synthesis involves methylation of 2',4''-O-bis(trimethylsilyl)erythromycin 9-[O-(1-isopropoxycyclohexyl)oxime]. []

Molecular Structure Analysis

The chemical reactions involving clarithromycin primarily focus on its metabolism and degradation. One of the major metabolic pathways is hydroxylation, leading to the formation of 14-hydroxyclarithromycin. [] This metabolite exhibits enhanced activity against certain bacteria, such as Haemophilus influenzae. [] Other metabolic reactions include N-demethylation, leading to the formation of various metabolites. [] Clarithromycin can undergo acid-catalyzed degradation, which is mitigated by the 6-O methylation, leading to its improved stability compared to erythromycin. []

Mechanism of Action

Clarithromycin exerts its antibacterial action by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [] It binds tightly to the Helicobacter pylori ribosome, with a dissociation half-time ranging from 7 to 16 hours. [] This tight binding contributes to its efficacy against H. pylori infections. []

Clarithromycin also exhibits immunomodulatory properties, including the suppression of proinflammatory cytokine production and modulation of immune cell function. [, ] These immunomodulatory effects are being investigated for potential therapeutic applications in various inflammatory conditions, including asthma. [, ]

Physical and Chemical Properties Analysis

Clarithromycin is a white crystalline powder with a molecular formula of C38H69NO13 and a molecular weight of 747.95 g/mol. [] It is poorly soluble in water but readily soluble in organic solvents such as methanol and ethanol. [] Clarithromycin exhibits enhanced acid stability compared to erythromycin due to the 6-O methylation. []

Applications
  • Understanding the mechanisms of macrolide resistance: Mutations in the 23S ribosomal RNA gene, particularly in the peptidyltransferase region, have been identified as the primary mechanism of clarithromycin resistance in H. pylori. [] Specific mutations, such as the A2143G point mutation, have been associated with lower eradication rates following clarithromycin-based treatment. [] Research has focused on identifying different mutations and their impact on treatment outcomes, allowing for the development of more effective therapeutic strategies. []
  • Investigating the impact of antibiotics on the human microbiome: Studies have examined the short- and long-term effects of clarithromycin on the composition of the human microbiome, particularly in the throat and gut. [] These studies have shown that clarithromycin administration can significantly alter the microbial community structure, leading to a decrease in diversity and the emergence of antibiotic resistance genes. [] This research highlights the importance of understanding the consequences of antibiotic use on the human microbiome and the need for responsible antibiotic stewardship.
  • Developing novel drug delivery systems: Research has focused on formulating clarithromycin into microsponges to enhance its sustained release and improve its therapeutic efficacy. [] These microsponge formulations aim to achieve controlled drug release, reducing dosing frequency and potentially minimizing adverse effects. []
  • Exploring alternative treatment strategies for difficult-to-eradicate infections: Clarithromycin has been studied in combination with other antibiotics, such as ciprofloxacin, to enhance its activity against bacterial biofilms, particularly those formed by Pseudomonas aeruginosa. [] This research aims to develop more effective treatment regimens for infections involving biofilms, which are notoriously difficult to eradicate.
  • Studying the immunomodulatory effects of clarithromycin: Clarithromycin has shown promising results in preclinical and clinical studies for its immunomodulatory properties. [, ] It has been investigated for its potential to suppress inflammation and modulate immune responses in various conditions, including asthma. [, ] This research suggests that clarithromycin may have therapeutic applications beyond its antibacterial activity.

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that serves as the parent compound for Clarithromycin. It exhibits activity against a range of gram-positive bacteria, some gram-negative bacteria, anaerobic bacteria, Mycoplasma, and Chlamydia. []

Relevance: Clarithromycin is a semi-synthetic derivative of Erythromycin, specifically 6-O-methylerythromycin. [] The addition of a methyl group at the 6-hydroxyl position in Clarithromycin improves its acid stability and pharmacokinetic properties compared to Erythromycin. []

14-(R)-Hydroxyclarithromycin

Compound Description: 14-(R)-Hydroxyclarithromycin is a major and active metabolite of Clarithromycin in humans. It exhibits potent antibacterial activity, particularly against Helicobacter pylori. [, ] This metabolite contributes to the overall efficacy of Clarithromycin treatment. []

Relevance: 14-(R)-Hydroxyclarithromycin is formed by hydroxylation of Clarithromycin at the 14-position. [] This metabolic transformation retains the core macrolide structure of Clarithromycin while introducing a hydroxyl group, influencing its pharmacokinetic profile and potentially enhancing its activity against certain bacteria.

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor commonly used in combination with Clarithromycin and other antibiotics for the eradication of Helicobacter pylori. [, , ] It suppresses gastric acid secretion, creating a more favorable environment for the activity of antibiotics against H. pylori. []

Relevance: While not structurally related to Clarithromycin, Omeprazole is often co-administered as part of triple therapy regimens for H. pylori eradication. [, , ] The rationale for this combination lies in the synergistic effect of suppressing gastric acid production by Omeprazole, thereby enhancing the efficacy of Clarithromycin and other antibiotics against the acid-sensitive H. pylori.

Amoxicillin

Compound Description: Amoxicillin is a β-lactam antibiotic frequently included in triple therapy regimens with Clarithromycin and a proton pump inhibitor for the eradication of H. pylori. [, , , ]

Relevance: Like Omeprazole, Amoxicillin is not structurally related to Clarithromycin but is a crucial component of many H. pylori eradication therapies. [, , , ] The combination of Amoxicillin, Clarithromycin, and a proton pump inhibitor targets H. pylori through multiple mechanisms, increasing the likelihood of successful eradication.

Metronidazole

Compound Description: Metronidazole is an antibiotic with activity against anaerobic bacteria and protozoa. It is sometimes used in combination with Clarithromycin and a proton pump inhibitor for H. pylori eradication, particularly in regions with high Clarithromycin resistance. [, ]

Relevance: Although structurally distinct from Clarithromycin, Metronidazole is another antibiotic utilized in H. pylori eradication therapies. [, ] Its inclusion in some regimens provides an alternative mechanism of action, potentially overcoming resistance to Clarithromycin or Amoxicillin.

Azithromycin

Compound Description: Azithromycin is another macrolide antibiotic with a long half-life and potential antineoplastic activity. [] It has been investigated as a potential treatment for mucosa-associated lymphoid tissue (MALT) lymphoma, a condition sometimes associated with H. pylori infection. []

Relevance: Azithromycin shares the macrolide core structure with Clarithromycin. [] Its distinct pharmacokinetic properties and potential antitumor activity distinguish it from Clarithromycin and suggest possible applications in different clinical scenarios.

Tinidazole

Compound Description: Tinidazole is an antiprotozoal and antibacterial agent sometimes included in H. pylori eradication regimens, particularly in sequential therapies where it is administered with Clarithromycin and a proton pump inhibitor in the later phase of treatment. []

Relevance: While structurally unrelated to Clarithromycin, Tinidazole is another antibiotic employed in some H. pylori eradication protocols. [] Its use, often in sequential therapies, highlights the need for diverse treatment options to combat H. pylori infection and address potential antibiotic resistance.

Properties

CAS Number

124412-58-4

Product Name

Clarithromycin F

IUPAC Name

(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C15H23NO4

InChI

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyms

16-hydroxyclarithromycin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.